molecular formula C18H23ClN2O4 B13512113 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate

Cat. No.: B13512113
M. Wt: 366.8 g/mol
InChI Key: ABAWZJJQEAQFDK-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Chlorination: The indole core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination: The chlorinated indole undergoes nucleophilic substitution with tert-butyl carbamate to introduce the tert-butoxycarbonyl (Boc) protected amino group.

    Esterification: The final step involves esterification with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substituted Indoles: Introduction of various functional groups at the chloro position.

    Free Amines: Removal of the Boc group yields the corresponding amine.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its indole core.

    Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anticancer Agents: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the Boc-protected amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-2-chloro-1H-indole-1-carboxylate
  • tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate
  • tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-bromo-1H-indole-1-carboxylate

Uniqueness

The presence of both the chloro and Boc-protected amino groups in tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate makes it a versatile intermediate for further functionalization. This dual functionality is not commonly found in similar compounds, providing unique opportunities for synthetic modifications and applications in various fields.

Properties

Molecular Formula

C18H23ClN2O4

Molecular Weight

366.8 g/mol

IUPAC Name

tert-butyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate

InChI

InChI=1S/C18H23ClN2O4/c1-17(2,3)24-15(22)20-13-11-9-7-8-10-12(11)21(14(13)19)16(23)25-18(4,5)6/h7-10H,1-6H3,(H,20,22)

InChI Key

ABAWZJJQEAQFDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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